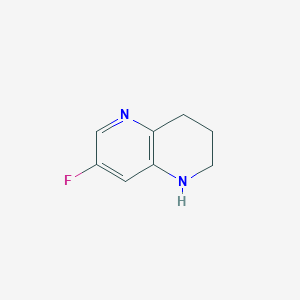

7-Fluoro-1,2,3,4-tetrahydro-1,5-naphthyridine

CAS No.: 1211527-95-5

Cat. No.: VC4168581

Molecular Formula: C8H9FN2

Molecular Weight: 152.172

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1211527-95-5 |

|---|---|

| Molecular Formula | C8H9FN2 |

| Molecular Weight | 152.172 |

| IUPAC Name | 7-fluoro-1,2,3,4-tetrahydro-1,5-naphthyridine |

| Standard InChI | InChI=1S/C8H9FN2/c9-6-4-8-7(11-5-6)2-1-3-10-8/h4-5,10H,1-3H2 |

| Standard InChI Key | LQCUIARCTARGQL-UHFFFAOYSA-N |

| SMILES | C1CC2=C(C=C(C=N2)F)NC1 |

Introduction

Chemical Structure and Physicochemical Properties

The core structure of 7-fluoro-1,2,3,4-tetrahydro-1,5-naphthyridine consists of two fused pyridine rings, with one ring fully aromatic and the other partially hydrogenated (tetrahydro). The fluorine atom at position 7 and the nitrogen atoms at positions 1 and 5 contribute to its electronic and steric properties. Key physicochemical parameters include:

The compound’s planar aromatic ring facilitates π-π stacking interactions, while the tetrahydro ring enhances solubility in polar solvents. The fluorine atom, a strong electron-withdrawing group, modulates electron density, influencing reactivity in cross-coupling reactions and binding affinity in biological systems .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a Heck reaction between 2-bromo-6-fluoropyridin-3-amine and methyl acrylate, yielding the naphthyridine scaffold in moderate to high yields. Alternative routes include cyclization reactions using Skraup or Doebner-Miller conditions, where 3-aminopyridine derivatives react with glycerol or aldehydes under acidic conditions . For example, the Skraup reaction with m-nitrobenzenesulfonic acid (m-NO₂PhSO₃Na) as an oxidant achieves 45–50% yields for analogous naphthyridines .

Industrial Methods

Industrial production leverages continuous flow reactors to optimize bromination and fluorination steps. Automated systems ensure consistent regioselectivity, particularly for introducing fluorine at position 7 using Selectfluor or N-fluorobenzenesulfonimide (NFSI). A notable advancement is the one-pot cyclization-amination strategy, which reduces purification steps and improves scalability .

Biological Activity and Mechanisms

Antimicrobial Properties

Derivatives of 7-fluoro-1,2,3,4-tetrahydro-1,5-naphthyridine exhibit potent activity against pathogenic microbes:

| Organism | MIC (µM) | Cytotoxicity (Selectivity Index) | Source |

|---|---|---|---|

| Naegleria fowleri | 61.45–76.61 | >300 (Human cells) | |

| Staphylococcus aureus | 6–7 | N/A | |

| Escherichia coli | 6–7 | N/A |

The fluorine atom enhances membrane penetration, while the naphthyridine core intercalates into microbial DNA, inhibiting gyrase activity .

Neuropharmacological Applications

The compound’s derivatives act as negative allosteric modulators (NAMs) of metabotropic glutamate receptor 2 (mGlu₂), showing promise in treating neurological disorders. Substitution at the 2-fluoro-4-methylphenyl position optimizes binding affinity (IC₅₀: 106–129 nM) .

Comparative Analysis with Analogous Compounds

Halogen-Substituted Variants

| Compound | Key Feature | Biological Activity |

|---|---|---|

| 1,2,3,4-Tetrahydro-1,5-naphthyridine | No fluorine substituent | Reduced antimicrobial potency |

| 7-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine | Bromine at position 7 | Higher reactivity in Suzuki couplings |

| 3-Fluoro-5,6,7,8-tetrahydro-1,7-naphthyridine | Fluorine at position 3 | Distinct enzyme inhibition profile |

The fluorine atom in 7-fluoro-1,2,3,4-tetrahydro-1,5-naphthyridine confers metabolic stability and improved pharmacokinetics compared to brominated analogs .

Applications in Drug Development

Antiprotozoal Agents

Derivatives induce programmed cell death in Naegleria fowleri with minimal human cell toxicity, making them candidates for primary amoebic meningoencephalitis (PAM) therapy.

RORγt Inverse Agonists

The tetrahydronaphthyridine scaffold is integral to TAK-828F, a clinical-stage compound for autoimmune diseases. Asymmetric synthesis routes achieve >99.9% enantiomeric excess (ee), critical for therapeutic efficacy .

PET Imaging Probes

Carbon-11-labeled analogs serve as radiotracers for imaging mGlu₂ receptors in vivo, aiding drug discovery for schizophrenia and anxiety .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume